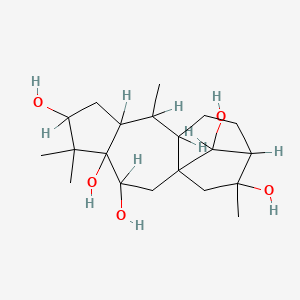

Dihydrograyanotoxin II

Beschreibung

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 323779. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

CAS-Nummer |

38776-76-0 |

|---|---|

Molekularformel |

C20H34O5 |

Molekulargewicht |

354.5 g/mol |

IUPAC-Name |

5,5,9,14-tetramethyltetracyclo[11.2.1.01,10.04,8]hexadecane-3,4,6,14,16-pentol |

InChI |

InChI=1S/C20H34O5/c1-10-11-5-6-12-16(23)19(11,9-18(12,4)24)8-15(22)20(25)13(10)7-14(21)17(20,2)3/h10-16,21-25H,5-9H2,1-4H3 |

InChI-Schlüssel |

IGKWESNBSFVVHE-UHFFFAOYSA-N |

SMILES |

CC1C2CCC3C(C2(CC(C4(C1CC(C4(C)C)O)O)O)CC3(C)O)O |

Kanonische SMILES |

CC1C2CCC3C(C2(CC(C4(C1CC(C4(C)C)O)O)O)CC3(C)O)O |

Synonyme |

alpha-dihydrograyanotoxin II dihydrograyanotoxin II dihydrograyanotoxin II, (3alpha,6beta,14R)-isomer dihydrograyanotoxin II, (3beta,6beta,10alpha,14R)-isome |

Herkunft des Produkts |

United States |

Occurrence and Biosynthetic Investigations

Natural Sources within the Ericaceae Family

Dihydrograyanotoxin II, along with other grayanotoxins, is predominantly found within the Ericaceae plant family. nih.govnih.gov This family of flowering plants is widespread globally and includes a variety of shrubs and trees. beilstein-journals.org

Specific Plant Genera and Species

The presence of grayanotoxins, including this compound, has been identified in several genera within the Ericaceae family. These include Rhododendron, Kalmia, Leucothoe, Pieris, and Lyonia. jodrugs.comtoxandhound.com Specifically, this compound has been isolated from the leaves of Leucothoe grayana. tandfonline.com Plants from these genera are often used for ornamental purposes in landscaping. jodrugs.com

Table 1: Plant Genera in the Ericaceae Family Containing Grayanotoxins

| Genera | Common Name(s) |

| Rhododendron | Rhododendron, Azalea, Rosebay jodrugs.com |

| Kalmia | Mountain laurel, Lambkill, Calico bush jodrugs.com |

| Leucothoe | Dog hobble, Dog laurel, Fetter bush, Sweet bells jodrugs.com |

| Pieris | Fetterbush, Lily-of-the-valley bush jodrugs.com |

| Lyonia | Fetter bush, Male berry, Stagger bush jodrugs.com |

Presence in Natural Products Derived from Plant Interactions

A significant natural product containing this compound is "mad honey". nih.govwikipedia.org This honey is produced by bees that collect nectar from grayanotoxin-containing plants, primarily of the Rhododendron genus. nih.govwikipedia.org The resulting honey is often dark and reddish with a bitter taste. wikipedia.org Historically and in various cultures, mad honey has been used in traditional medicine. nih.govwikipedia.org The concentration of grayanotoxins in the honey can vary, leading to different levels of its characteristic properties. longdom.org

Grayanane Biosynthetic Pathways

The formation of this compound and other grayananes follows a complex biosynthetic route within the plant.

Precursor Compounds and Enzymatic Transformations

The biosynthesis of grayanane diterpenoids originates from the ent-kaurane skeleton. nih.govbeilstein-journals.orgnih.gov This precursor undergoes an oxidative rearrangement to form the characteristic 5/7/6/5 tetracyclic core of the grayanane family. beilstein-journals.orgnih.gov This transformation is a key step in the biosynthetic pathway. digitellinc.comdigitellinc.com Subsequent diversity within the grayanotoxin family is generated through enzymatic oxidations, primarily by cytochrome P450 (CYP) enzymes. beilstein-journals.orgnih.gov These enzymes introduce various oxygen-containing functional groups at different positions on the grayanane skeleton. beilstein-journals.org

Comparative Analysis of Biosynthesis across Grayanotoxin Analogues

The general grayanane structure consists of a tetracyclic skeleton with four carbocycles (A, B, C, and D) of 5, 7, 6, and 5 members, respectively. beilstein-journals.org The wide variety of grayanotoxin analogues, with over 160 identified natural products, arises from different oxidation states at multiple positions on this core structure. nih.gov These positions can bear hydroxyl groups, acetyl groups, or other functionalities, leading to a vast array of compounds, including grayanotoxin I, II, and III, alongside this compound. beilstein-journals.orgnih.gov The specific enzymatic machinery present in a particular plant species dictates which specific grayanotoxin analogues are produced.

Chemical Synthesis and Structural Modification Research

Synthetic Methodologies for Dihydrograyanotoxin II and Analogues

The complex, polycyclic structure of grayanane diterpenoids, characterized by a 5/7/6/5 tetracyclic ring system and dense oxygenation, presents significant challenges for chemical synthesis. beilstein-journals.orgacs.org Research in this area has progressed along two main fronts: the modification of naturally abundant precursors (semisynthesis) and the construction of the entire molecular framework from simple starting materials (total synthesis).

This compound can be efficiently prepared from its naturally occurring precursor, grayanotoxin II. The primary structural difference between these two compounds is the presence of a double bond at the C10(20) position in grayanotoxin II, which is saturated in this compound.

A key semisynthetic method is the catalytic hydrogenation of grayanotoxin II. kyoto-u.ac.jp For instance, palladium-catalyzed hydrogenation of grayanotoxin II in a solvent such as tetrahydrofuran (THF) selectively reduces the exocyclic double bond to yield α-dihydrograyanotoxin II. kyoto-u.ac.jp This method has been utilized to produce high-purity tritiated α-dihydrograyanotoxin II for use in biological studies. kyoto-u.ac.jpcore.ac.uk

The total synthesis of grayanane diterpenoids is a formidable task that has attracted the attention of synthetic chemists for decades. beilstein-journals.orgresearchgate.net The first total synthesis of grayanotoxin II was a relay synthesis reported by Matsumoto and coworkers in 1976. acs.orgnih.gov This foundational work involved a key photoinduced santonin-like rearrangement to construct a crucial part of the carbon skeleton. acs.orgnih.gov

More recent synthetic strategies have focused on developing convergent and divergent approaches to access multiple members of the grayanane family from common intermediates. acs.orgacs.orgchinesechemsoc.org These modern syntheses often feature sophisticated chemical transformations:

Convergent Strategies: These approaches involve the synthesis of complex molecular fragments which are then joined together. For example, the enantioselective total syntheses of grayanotoxin III and other analogues utilized a diastereoselective Mukaiyama aldol reaction to assemble key fragments. nih.govacs.orgresearchgate.net A subsequent 7-endo-trig cyclization based on a bridgehead carbocation was used to forge the characteristic 5/7/6/5 tetracyclic skeleton. acs.orgresearchgate.net

Divergent Strategies: A powerful recent approach enables the synthesis of nine different grayanane diterpenoids, including grayanotoxin II, from a common precursor. acs.orgthieme-connect.com Key transformations in this strategy include an oxidative dearomatization-induced [5 + 2] cycloaddition/pinacol rearrangement to build the C and D rings, a photosantonin rearrangement for the A and B rings, and a Grob fragmentation/carbonyl-ene process to generate skeletal diversity. acs.orgthieme-connect.com

Table 1: Overview of Selected Total Synthesis Strategies for Grayanane Diterpenoids This table is interactive. Click on the headers to sort.

| Target Compound(s) | Key Synthetic Strategies | Reported by | Year | Reference(s) |

|---|---|---|---|---|

| Grayanotoxin II | Relay synthesis, Photoinduced santonin-like rearrangement | Matsumoto et al. | 1976 | acs.org, nih.gov |

| Grayanotoxin III | Asymmetric synthesis, SmI₂-promoted pinacol coupling | Shirahama et al. | 1994 | beilstein-journals.org, acs.org |

| Principinol D | Convergent synthesis, SmI₂-promoted reductive cyclization | Newhouse et al. | 2019 | acs.org |

| Grayanotoxin III, Principinol E, Rhodomollein XX | Convergent strategy, Mukaiyama aldol reaction, 7-endo-trig cyclization | Luo et al. | 2022 | beilstein-journals.org, acs.org, researchgate.net |

| Grayanotoxin II, Grayanotoxin III, and 7 others | Divergent synthesis, [5+2] cycloaddition/pinacol rearrangement, Photosantonin rearrangement, Grob fragmentation | Yao, Ding et al. | 2023 | acs.org, thieme-connect.com |

Semisynthesis from Precursor Grayanotoxins (e.g., Catalytic Hydrogenation of Grayanotoxin II)

Investigation of Structural Modifications and Derivatives

To understand how the structure of grayanotoxins relates to their biological function, researchers prepare novel derivatives and study their effects. This involves targeted chemical modifications of the parent molecule.

9β-hydroxy grayanotoxin II: This derivative can be synthesized by the oxidation of grayanotoxin II tetraacetate using selenium dioxide, followed by removal of the acetate protecting groups. researchgate.netresearchgate.netnih.gov

9α-hydroxy grayanotoxin II: This isomer is prepared via the photo-sensitized oxygenation of iso-grayanotoxin II. researchgate.netresearchgate.netnih.gov

Furthermore, the oxidation of grayanotoxin-II tetraacetate with agents like lead (IV) acetate can lead to more significant skeletal rearrangements, yielding novel 1,5-seco-grayanotoxin derivatives. tandfonline.com These derivatives, where the bond between C1 and C5 is cleaved, are considered valuable substrates for the potential synthesis of new grayanotoxin analogues. tandfonline.com

Structure-Activity Relationship (SAR) studies aim to connect specific molecular features to the resulting biological activity. slideshare.netnih.gov For grayanotoxins, research has explored how modifications to different parts of the molecule, such as the D-ring or the introduction of new functional groups, alter their biological potency. medkoo.com Studies using tritium-labeled α-dihydrograyanotoxin II and hydrophilic analogues suggest that the molecule likely diffuses through the cell membrane's lipid phase to reach an internal site of action, as the receptor does not appear to be on the external surface. core.ac.uk

The introduction of hydroxyl groups, particularly at the C9 position, has been shown to modulate biological activity, though the effects can be complex. researchgate.net The lethal dosage of these derivatives in mice has been used as a metric for their acute toxicity, providing insight into how structural changes impact potency.

The findings indicate that:

The introduction of a hydroxyl group at either the 9α or 9β position of grayanotoxin II resulted in derivatives with a lower lethal dosage (increased toxicity) compared to the parent compound. researchgate.netresearchgate.netnih.gov

Conversely, when a 9β-hydroxy group was added to this compound, the resulting derivative had a higher lethal dosage (decreased toxicity) than this compound. researchgate.netresearchgate.netnih.gov

This demonstrates that the biological effect is influenced by a combination of the new functional group's presence and other structural features, such as the saturation of the C10(20) double bond.

Table 2: Relative Lethal Dosage of Grayanotoxin Derivatives in Mice This table is interactive. Click on the headers to sort.

| Compound | Structural Modification | Relative Lethal Dosage Compared to Parent Compound | Reference(s) |

|---|---|---|---|

| 9α-hydroxy grayanotoxin II | Addition of 9α-OH to Grayanotoxin II | Lower | researchgate.net, researchgate.net, nih.gov |

| 9β-hydroxy grayanotoxin II | Addition of 9β-OH to Grayanotoxin II | Lower | researchgate.net, researchgate.net, nih.gov |

| 9β-hydroxy-dihydrograyanotoxin II | Addition of 9β-OH to this compound | Higher | researchgate.net, researchgate.net, nih.gov |

Structure-Activity Relationship (SAR) Studies for Biological Effects

Impact of Stereochemistry on Biological Interactions

The three-dimensional arrangement of atoms, or stereochemistry, is a critical determinant of a molecule's biological activity. uou.ac.inresearchgate.net In drug-receptor interactions, the specific spatial orientation of functional groups on a molecule dictates its ability to bind to its biological target, much like a key fitting into a lock. epa.govnih.gov For complex natural products like this compound, which possess multiple chiral centers, stereochemistry plays a pivotal role in their interaction with biological systems.

The biological activity of different stereoisomers of a compound can vary significantly. One isomer may be highly active, while another may be less active or even completely inactive. epa.govnih.gov This principle of stereoselectivity is fundamental in pharmacology and toxicology. The crystal structure of α-dihydrograyanotoxin II has been determined, revealing its absolute configuration and providing a precise three-dimensional map of its atoms. researchgate.net This structural knowledge is the foundation for understanding how its specific shape influences its biological function.

Research on other pharmacologically active compounds has demonstrated the profound impact of stereochemistry on biological interactions. For instance, the two stereoisomers of the prostacyclin analog iloprost exhibit a 20-fold difference in their potency to inhibit platelet aggregation. nih.gov This difference is attributed to their varying binding affinities for the platelet receptor, with the more active (S)-isomer showing a significantly higher association rate constant. nih.gov Similarly, the fungicidal activity of propiconazole isomers varies, with the (2R,4S) and (2S,4S) diastereomers demonstrating the highest efficacy. michberk.com

While specific studies comparing the biological activity of all possible stereoisomers of this compound are limited, the established principles of stereochemistry in drug action strongly suggest that any alteration in its chiral centers would significantly affect its activity. The precise spatial relationship between the aromatic and heterocyclic rings is a known determinant of activity in opioids, providing another example of the importance of stereochemical configuration. nih.gov Therefore, the naturally occurring stereoisomer of this compound is understood to possess the optimal configuration for high-affinity binding to its receptor site on the sodium channel. Any deviation from this specific three-dimensional structure would likely lead to a decrease in binding affinity and, consequently, a reduction in biological potency.

Table 1: Comparison of Biological Activity between Stereoisomers of Iloprost

| Stereoisomer | Potency (Inhibition of Platelet Aggregation) | Receptor Binding Affinity (Kd) |

| 16(S)-Iloprost | High (20-fold more potent) | 13.4 nM |

| 16(R)-Iloprost | Low | 288 nM |

| This table illustrates how stereochemistry affects the biological activity and receptor affinity of the drug iloprost, serving as an analogy for the expected stereochemical influence on this compound's activity. Data sourced from a study on iloprost isomers. nih.gov |

Molecular and Cellular Mechanisms of Action

Interaction with Voltage-Gated Sodium Channels

Dihydrograyanotoxin II, a naturally occurring neurotoxin, exerts its primary effects by targeting voltage-gated sodium channels (VGSCs), crucial proteins responsible for the initiation and propagation of action potentials in excitable cells like neurons and muscle fibers. wikipedia.orgbiorxiv.org These channels are transmembrane proteins that cycle through resting, active, and inactive states to control the flow of sodium ions (Na+) across the cell membrane. wikipedia.org

Modulation of Sodium Ion Permeability in Excitable Membranes

This compound significantly increases the permeability of excitable membranes to sodium ions. nih.govnih.gov This effect has been observed in a variety of preparations, including squid giant axons, frog myelinated nerve fibers, and guinea-pig myocardium. nih.gov The toxin causes a fraction of the sodium channels to remain persistently open at the normal resting membrane potential, leading to an influx of Na+ down its electrochemical gradient. annualreviews.org This increased sodium permeability is the primary driver of the toxin's depolarizing action on cell membranes. nih.govphysiology.org The effects of this compound can be antagonized by tetrodotoxin (TTX), a well-known sodium channel blocker, further confirming that the toxin's action is mediated through these channels. nih.gov

The rate at which this compound increases membrane sodium permeability is reportedly faster than that of grayanotoxin I. nih.gov This difference in kinetics may be attributed to variations in their chemical structures.

Table 1: Effects of this compound on Excitable Membranes

| Preparation | Observed Effect | Key Findings |

|---|---|---|

| Crayfish Giant Axons | Membrane depolarization | Depolarization is dependent on external sodium concentration and can be reversed by tetrodotoxin. physiology.org |

| Frog Sartorius Muscle Fibers | Membrane depolarization | Sensitive to the depolarizing action of the toxin. physiology.org |

| Guinea-Pig Myocardium | Slight depolarization, increased contractile force | Increased sodium permeability leads to positive inotropic effects. nih.gov |

Binding Site Characterization within the Sodium Channel

This compound binds to a specific site on the voltage-gated sodium channel, distinct from the binding site of other neurotoxins like tetrodotoxin and saxitoxin. annualreviews.orgnih.gov This site is referred to as neurotoxin receptor site 2. nih.gov

Evidence suggests that the binding site for grayanotoxins is located on the internal face of the sodium channel. annualreviews.org These lipid-soluble toxins are thought to traverse the cell membrane and interact with their receptor site from within. annualreviews.org

This compound acts as an allosteric modulator of the sodium channel, meaning it binds to a site other than the primary active site to influence the channel's function. nih.govnih.gov This binding alters the normal gating kinetics of the channel. Specifically, it causes a shift in the voltage-dependence of activation to more negative membrane potentials and inhibits the fast inactivation process. annualreviews.orgfrontiersin.org This dual effect results in a population of sodium channels that are persistently active at the resting membrane potential. annualreviews.org

The interaction of this compound with its binding site is thought to be competitive with other lipid-soluble toxins like batrachotoxin, veratridine, and aconitine, suggesting they all share a common or overlapping receptor site. annualreviews.organnualreviews.org While batrachotoxin is a full agonist at this site, grayanotoxins are considered partial agonists. annualreviews.org

Accessibility of the Receptor Site (e.g., Internal Membrane Surface)

Effects on Membrane Depolarization and Action Potential Generation

The persistent influx of sodium ions caused by this compound leads to a sustained depolarization of the cell membrane. nih.govphysiology.org This depolarization brings the membrane potential closer to the threshold for firing an action potential, increasing the excitability of the cell. wikipedia.org In some cases, the depolarization can be significant enough to cause spontaneous and repetitive firing of action potentials. physiology.org

The alteration of sodium channel gating by this compound also affects the characteristics of the action potential itself. For instance, in guinea-pig myocardium, it has been observed to decrease the upstroke velocity of the action potential. nih.gov At higher concentrations, the persistent depolarization and altered channel function can lead to arrhythmias. nih.gov

Other Identified Receptor Interactions

Currently, the primary and most well-characterized molecular target of this compound is the voltage-gated sodium channel. While the compound's effects are largely attributed to its action on these channels, the possibility of interactions with other receptors cannot be entirely ruled out, though they are not well-documented in the scientific literature.

Intracellular Signaling Cascades Affected by this compound

The persistent depolarization of the cell membrane induced by this compound is the primary event that triggers subsequent alterations in intracellular signaling cascades. The sustained influx of sodium ions disrupts the normal ionic gradients across the cell membrane, which is a critical upstream event influencing various downstream signaling pathways.

The elevated intracellular sodium concentration can lead to secondary effects on other ion channels and transporters. For instance, the altered membrane potential can influence the activity of voltage-dependent calcium channels, potentially leading to an increased influx of calcium ions. rsc.org This elevation in intracellular calcium can, in turn, activate a wide array of calcium-dependent signaling pathways, affecting processes such as neurotransmitter release, muscle contraction, and gene expression.

Furthermore, studies have shown that an increase in intracellular sodium can potentiate the activity of N-methyl-D-aspartate (NMDA) receptors, which are critical for synaptic plasticity. nih.gov The influx of sodium through this compound-modified channels can enhance NMDA receptor-mediated currents, representing a significant alteration in neuronal signaling. nih.gov The disruption of sodium homeostasis also impacts the function of the Na+/K+-ATPase pump, which works to restore the sodium gradient at the cost of ATP, and the Na+/Ca2+ exchanger, which plays a crucial role in maintaining calcium homeostasis. ahajournals.org

Key Research Findings on this compound's Mechanism:

| Finding | Organism/System Studied | Key Result | Citation |

| Prolonged sodium channel opening | Rabbit sino-atrial node | Suppression of spontaneous beating due to increased Na+ permeability and lack of channel inactivation. | nih.gov |

| Persistent membrane depolarization | Guinea pig myocardium | Positive inotropic effects due to increased Na+ influx. | ahajournals.org |

| Allosteric modulation of sodium channels | Neocortical neurons | Acts as a partial agonist at neurotoxin site 2, causing persistent activation of sodium channels. | nih.gov |

| Secondary effect on calcium influx | General cellular models | Increased intracellular Na+ can lead to increased intracellular Ca2+ via voltage-dependent calcium channels. | rsc.org |

Ecological and Inter-species Role

Role in Plant Chemical Defense Mechanisms

Plants have evolved a sophisticated array of chemical defenses to protect themselves from herbivores. researchgate.net These defenses often involve the production of secondary metabolites, compounds that are not essential for primary growth and development but serve crucial ecological functions. nih.gov Dihydrograyanotoxin II is a prime example of such a compound, belonging to the grayanotoxin family of diterpenes, which are characteristic of plants in the Ericaceae family. nih.govresearchgate.net

Grayanotoxins, including this compound, function as potent phytotoxins (substances toxic to plants) and are a key component of the plant's defense arsenal. researchgate.netwikipedia.org They are found in various species of the genera Rhododendron, Leucothoe, Kalmia, and Pieris, among others. researchgate.netwikipedia.org Research indicates that the concentration of these defensive compounds is often highest in the most vulnerable or valuable tissues. For instance, studies on a related compound, Grayanotoxin I, have shown that its concentration is consistently higher in the leaves compared to floral parts like petals and nectar. researchgate.netnih.gov This strategic allocation suggests a primary role in protecting the vital photosynthetic tissues from herbivory by both insects and vertebrates. researchgate.netnih.gov

The defensive action of this compound is rooted in its neurotoxic properties. researchgate.net It belongs to a group of sodium channel-directed neurotoxins, which exert their effect by binding to voltage-gated sodium channels in animal nerve and muscle cells. researchgate.netannualreviews.org This interaction disrupts the normal functioning of the nervous system of would-be herbivores, acting as a powerful deterrent and protective mechanism for the plant. researchgate.net The production of these specialized toxins is a clear example of an evolutionary strategy where plants deploy chemical warfare to survive in their ecosystems. researchgate.net

Impact on Herbivores and Other Non-Human Organisms in Ecological Contexts

The neurotoxic nature of this compound and its relatives has significant and varied impacts on a range of non-human organisms, shaping ecological interactions. The primary effect observed is as an antifeedant and toxin, which deters consumption by herbivores.

Impact on Invertebrates:

The mode of action for grayanotoxins involves locking voltage-gated sodium channels in an open state, which leads to a constant influx of sodium ions and sustained membrane depolarization in nerve and muscle cells. researchgate.netannualreviews.org This mechanism has been observed in invertebrates; for example, α-dihydrograyanotoxin II has been shown to open sodium channels from the inside of squid axonal membranes. A related compound, Grayanotoxin I, has been identified as being both toxic and repellent to thrips (Heliothrips haemorrhoidalis), an insect herbivore that targets Rhododendron species. researchgate.net

The impact of grayanotoxins extends to pollinators, with differential effects observed among species. These compounds can be lethal to honeybees (Apis mellifera), which can be poisoned by consuming contaminated nectar from Rhododendron plants. wikipedia.orgmdpi.com Conversely, some pollinators, such as bumblebees, appear to be unharmed by the toxin and may even be preferred pollinators for plants producing it. wikipedia.orgmdpi.com This suggests a complex ecological role where the plant may filter which pollinators can effectively access its floral rewards, potentially favoring more robust and effective pollinators while deterring others. wikipedia.org

Impact on Vertebrates:

Grayanotoxins also serve as a defense against vertebrate herbivores. nih.gov The neurotoxic effects can cause a poisonous reaction in animals that consume plant tissues containing these compounds. wikipedia.org While detailed physiological effects fall outside the scope of this article, the general toxicity acts as a strong deterrent against browsing by larger animals. An example of this defensive role against predators of herbivores was noted with a related compound, asebotoxin I, which strongly deterred feeding by house lizards. researchgate.net

The table below summarizes the observed ecological impacts of grayanotoxins on various organisms.

| Organism Group | Specific Organism | Plant Source | Observed Impact | Reference |

| Invertebrates | Thrips (Heliothrips haemorrhoidalis) | Rhododendron | Toxin and repellent | researchgate.net |

| Honeybees (Apis mellifera) | Rhododendron nectar | Lethal | wikipedia.orgmdpi.com | |

| Bumblebees | Rhododendron nectar | No adverse effects | wikipedia.orgmdpi.com | |

| Squid | N/A (in-vitro study) | Opens axonal sodium channels | ||

| Vertebrates | General Vertebrate Herbivores | Rhododendron leaves | Feeding deterrent | nih.gov |

| House Lizards | N/A (study on related compound) | Feeding deterrent | researchgate.net |

Advanced Analytical Methodologies in Research

Chromatographic and Spectroscopic Techniques for Characterization and Quantification

The characterization and quantification of Dihydrograyanotoxin II rely on a suite of advanced analytical techniques, primarily chromatography and spectroscopy. These methods are essential for isolating the compound from complex matrices, elucidating its structure, and determining its concentration. nih.gov

Spectroscopic methods are critical for the structural elucidation of this compound. dntb.gov.uanih.gov Techniques like Nuclear Magnetic Resonance (NMR) spectroscopy provide detailed information about the atomic arrangement within the molecule. mdpi.comnih.gov Mass Spectrometry (MS) is used to determine the molecular weight and fragmentation patterns, further confirming the compound's identity. mdpi.com Ultraviolet-Visible (UV-Vis) spectroscopy is also employed to study the electronic transitions within the molecule. mdpi.comekb.eg The combination of these spectroscopic techniques provides a comprehensive characterization of the this compound molecule. ekb.eg

Table 1: Chromatographic and Spectroscopic Techniques for this compound Analysis

| Technique | Application | Key Advantages |

|---|---|---|

| High-Performance Liquid Chromatography (HPLC) | Separation, Purification, Quantification | High resolution, speed, and sensitivity. nih.govtandfonline.comsemanticscholar.org |

| Thin-Layer Chromatography (TLC) | Screening, Semi-quantification | Simple, rapid, and cost-effective. researchgate.net |

| Liquid Chromatography-Mass Spectrometry (LC/MS) | Identification in complex mixtures | Combines separation power with mass identification. nih.gov |

| Nuclear Magnetic Resonance (NMR) Spectroscopy | Structural Elucidation | Provides detailed information on molecular structure. mdpi.comnih.gov |

| Mass Spectrometry (MS) | Molecular Weight Determination | High sensitivity and accuracy for mass determination. mdpi.com |

| UV-Visible (UV-Vis) Spectroscopy | Structural Characterization | Studies electronic transitions within the molecule. mdpi.comekb.eg |

Application of Radiolabeling in Permeability and Binding Studies (e.g., Tritium-labeled α-Dihydrograyanotoxin II)

Radiolabeling, particularly with tritium (³H), is a powerful tool in biomedical research for studying the permeability and binding characteristics of molecules like α-Dihydrograyanotoxin II. nih.govannualreviews.org The high specific activity of tritium-labeled compounds allows for their sensitive detection and quantification in various biological assays. nih.govmdpi.com

Tritium-labeled α-Dihydrograyanotoxin II ([³H]α-H₂-GTX II) has been instrumental in investigating its interaction with cell membranes and ion channels. researchgate.netcolab.ws Studies using [³H]α-H₂-GTX II have explored its ability to permeate cell membranes. researchgate.netcolab.ws For instance, research on squid giant axons demonstrated that externally applied [³H]α-H₂-GTX II can cross the cell membrane. researchgate.netcolab.ws

Furthermore, radioligand binding assays utilize tritium-labeled compounds to characterize receptor sites. annualreviews.org While specific binding studies with tritium-labeled this compound are not extensively detailed in the provided results, the principle is well-established. For example, [³H]batrachotoxinin A 20-α-benzoate, another sodium channel activator, has been used to label the activator binding site on the sodium channel, a site where grayanotoxins are also thought to act. nih.govannualreviews.org These studies are crucial for understanding the molecular targets of this compound and its mechanism of action at the receptor level. The detection of the emitted beta particles from tritium is typically accomplished through liquid scintillation counting. nih.govahajournals.org

Table 2: Applications of Tritium-labeled α-Dihydrograyanotoxin II in Research

| Study Type | Application of [³H]α-H₂-GTX II | Key Findings |

|---|---|---|

| Permeability Studies | Investigating the passage of the toxin across cell membranes. | [³H]α-H₂-GTX II can permeate the cell membrane of squid giant axons. researchgate.netcolab.ws |

| Binding Assays | Characterizing the binding sites on molecular targets like ion channels. | The activator binding site on sodium channels, the putative target for grayanotoxins, can be labeled by other tritiated activators like [³H]BTX-B. annualreviews.orgnih.govannualreviews.org |

| Mechanism of Action | Elucidating how the toxin modifies ion channel function. | Used to study the kinetics of sodium channel modification. researchgate.net |

In Vitro Bioassays for Activity Assessment

In vitro bioassays are essential for evaluating the biological activity of this compound, particularly its effects on ion channels. sccwrp.orgnih.govcriver.com These assays provide a controlled environment to study the compound's mechanism of action at the cellular and molecular level. nih.gov

A primary target of this compound is the voltage-gated sodium channel. genecards.orgnih.gov Therefore, in vitro bioassays often involve cell lines that express these channels, such as HEK293 cells. eurofinsdiscovery.com One common approach is to use cell-based fluorescence assays. ionbiosciences.com These assays can utilize sodium-sensitive fluorescent dyes to directly measure the influx of sodium ions through channels activated by the toxin. ionbiosciences.com Another method involves thallium flux assays, where thallium ions act as a surrogate for sodium ions. ionbiosciences.com

Electrophysiological techniques, such as the patch-clamp method, provide a detailed analysis of how this compound modifies the function of individual ion channels. researchgate.net Studies on frog dorsal root ganglion cells and heart cells have used this technique to examine the responses of different sodium channel subtypes to grayanotoxin analogs. researchgate.net Furthermore, assays using Xenopus oocytes injected with cRNA for specific sodium channel subunits allow for the investigation of the toxin's effect on channels with known compositions. researchgate.net These in vitro bioassays are crucial for characterizing the structure-activity relationship of grayanotoxin derivatives and understanding their physiological effects. dntb.gov.ua

Table 3: In Vitro Bioassays for Assessing this compound Activity

| Assay Type | Model System | Measured Endpoint |

|---|---|---|

| Cell-Based Fluorescence Assay | HEK293 cells expressing Nav1.8 channels | Changes in intracellular sodium concentration using fluorescent dyes. eurofinsdiscovery.comionbiosciences.com |

| Thallium Flux Assay | Cells expressing sodium channels | Influx of thallium ions as a surrogate for sodium. ionbiosciences.com |

| Patch-Clamp Electrophysiology | Frog dorsal root ganglion and heart cells; Squid giant axons | Direct measurement of ion currents through single channels. researchgate.net |

| Two-Electrode Voltage Clamp | Xenopus oocytes expressing specific sodium channel subunits | Measurement of whole-cell ion currents in response to the toxin. researchgate.net |

Emerging Research Frontiers and Methodological Advancements

Development of Novel Synthetic Routes for Complex Grayanoids

The intricate 5/7/6/5 tetracyclic carbon skeleton of grayanoids, including Dihydrograyanotoxin II, poses a significant challenge to synthetic organic chemists. researchgate.netchinesechemsoc.orgchinesechemsoc.org However, recent years have seen remarkable progress in the development of novel and efficient synthetic strategies. These advancements are critical for producing sufficient quantities of this compound and its analogs for detailed biological and pharmacological studies, as isolation from natural sources can be difficult. nih.gov

Modern synthetic approaches often employ a convergent strategy, where complex fragments of the molecule are synthesized independently and then joined together at a late stage. chemistryviews.orgnih.govresearchgate.net This modularity allows for greater flexibility and efficiency. For instance, some successful syntheses have utilized key reactions such as the Pauson-Khand reaction to construct the characteristic seven-membered ring and tandem reactions that combine multiple bond-forming events in a single step. chinesechemsoc.orgresearchgate.net Biomimetic strategies, which mimic the proposed biosynthetic pathways of these natural products, are also being explored to achieve divergent total syntheses of various grayanane diterpenoids from a common intermediate. chinesechemsoc.org These innovative routes are crucial for creating a diverse library of grayanoid compounds, which can then be used to probe structure-activity relationships.

High-Throughput Screening for New Biological Targets

The primary known target of this compound is the voltage-gated sodium channel. nih.govguidetopharmacology.org However, the vast complexity of cellular signaling pathways suggests the possibility of other, as-yet-undiscovered biological targets. High-throughput screening (HTS) technologies offer a powerful approach to rapidly test large libraries of compounds, including natural products like this compound, against a multitude of biological assays. tandfonline.comnih.gov

HTS methodologies have evolved significantly, moving from simple binding assays to more sophisticated functional assays that can measure the activity of ion channels, enzymes, and other cellular components in a massively parallel format. nih.govbenthamscience.com For ion channels, fluorescence-based assays using voltage-sensitive or ion-sensitive dyes are particularly well-suited for HTS, allowing for the rapid identification of compounds that modulate channel function. benthamscience.comacs.org The application of these technologies to this compound and its synthetic analogs could reveal novel protein interactions and uncover new therapeutic possibilities or toxicological mechanisms. Genetic systems, such as yeast expressing specific ion channels, are also being developed to facilitate efficient HTS for modulators of channel activity. universityofcalifornia.edu

Advanced Electrophysiological and Imaging Techniques in Cellular Research

To dissect the precise effects of this compound on cellular function, researchers are increasingly turning to advanced electrophysiological and imaging techniques. Patch-clamp electrophysiology remains the gold standard for studying ion channel activity with high fidelity, allowing for the detailed characterization of how this toxin alters channel gating and kinetics. numberanalytics.comnumberanalytics.comnih.gov Automated patch-clamp systems have significantly increased the throughput of these experiments, enabling more extensive pharmacological profiling. nih.gov

In parallel, advanced imaging techniques are providing unprecedented spatial and temporal resolution of cellular events. Confocal microscopy, combined with fluorescently labeled toxins or ion indicators, allows for the visualization of sodium channel distribution and dynamics in living cells. nih.govpnas.org Super-resolution microscopy can even overcome the diffraction limit of light to image single ion channels. nih.gov Furthermore, genetically encoded bioluminescent indicators for sodium channel activity are being developed, offering a non-invasive way to monitor channel function in real-time within living cells and even in vivo. researchgate.net These cutting-edge methods are essential for understanding the detailed molecular choreography that underlies the physiological effects of this compound.

Computational Chemistry and Molecular Dynamics Simulations of Compound-Target Interactions

Computational chemistry and molecular dynamics (MD) simulations have become indispensable tools for understanding the intricate interactions between small molecules and their protein targets at an atomic level. arxiv.org For this compound, these methods provide a virtual microscope to visualize how the toxin binds to voltage-gated sodium channels and to predict the functional consequences of this binding.

MD simulations can model the dynamic behavior of the toxin-channel complex over time, revealing key intermolecular interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the bound state. protocols.iomdpi.commpg.de These simulations can also help to elucidate the allosteric mechanisms by which this compound modulates channel function. By combining computational predictions with experimental data from site-directed mutagenesis and electrophysiology, researchers can build highly detailed models of the toxin's binding site and mechanism of action. nih.gov Enhanced sampling techniques in MD simulations can further help in predicting the binding affinities and mechanisms of a series of related ligands, thereby guiding the design of new and more potent analogs. rsc.org

Investigation of this compound as a Lead Compound for Chemical Probes

The unique ability of this compound to potently and selectively modulate voltage-gated sodium channels makes it an excellent candidate for development as a chemical probe. nih.govmdpi.comnih.gov Chemical probes are small molecules used to study the function of proteins and other biomolecules in their native cellular environment. rjeid.comunc.edu A well-characterized chemical probe can be a powerful tool for target validation and for dissecting complex biological pathways.

The development of this compound into a chemical probe requires a multidisciplinary approach. Synthetic chemists can create analogs with modified properties, such as the introduction of a reactive group for covalent labeling or a fluorescent tag for imaging. nih.gov These modified probes can then be used in a variety of experiments to identify the specific protein targets of this compound and to map its interactions within the cell. The use of natural product-based scaffolds for creating chemical probes is a growing area of research, as these molecules have been evolutionarily selected for their ability to interact with biological targets with high affinity and selectivity. nih.govchimia.ch The investigation of this compound in this context holds significant promise for advancing our understanding of ion channel biology and for the discovery of new therapeutic targets.

Q & A

Q. What experimental methodologies are recommended for isolating and purifying Dihydrograyanotoxin II from natural sources?

Methodological Answer: Isolation typically involves solvent extraction (e.g., ethanol or methanol) followed by chromatographic techniques such as column chromatography (silica gel) and HPLC. Purity validation requires NMR (¹H/¹³C), mass spectrometry, and HPLC-UV analysis. Ensure solvent ratios and gradient conditions are optimized to prevent co-elution with structurally similar grayanotoxins .

Q. How can researchers confirm the structural identity of this compound?

Methodological Answer: Combine spectroscopic data (NMR for stereochemistry, IR for functional groups) with X-ray crystallography for absolute configuration. Cross-reference findings with published spectral libraries (e.g., SciFinder, PubChem) and replicate protocols from primary literature to validate results .

Q. What in vitro assays are suitable for preliminary assessment of this compound’s bioactivity?

Methodological Answer: Use voltage-gated sodium channel (VGSC) inhibition assays in neuroblastoma cell lines, as grayanotoxins are known to modulate ion channels. Employ patch-clamp electrophysiology to quantify dose-response relationships. Include positive controls (e.g., tetrodotoxin) and statistical validation (ANOVA with post-hoc tests) .

Advanced Research Questions

Q. How should researchers address contradictory data on this compound’s cytotoxicity across studies?

Methodological Answer: Conduct a meta-analysis of cytotoxicity studies, evaluating variables such as cell line selection (e.g., HEK293 vs. SH-SY5Y), assay duration, and compound purity (≥95% by HPLC). Use Bland-Altman plots to assess inter-study variability and design replication experiments under standardized conditions .

Q. What strategies optimize the synthesis of this compound derivatives for structure-activity relationship (SAR) studies?

Methodological Answer: Apply semi-synthetic modification (e.g., acetylation, oxidation) guided by computational docking (AutoDock Vina) to predict binding affinity to VGSCs. Optimize reaction yields via Design of Experiments (DoE) frameworks, such as response surface methodology (RSM), to account for temperature, catalyst load, and solvent polarity .

Q. How can researchers resolve discrepancies in reported LD50 values for this compound in animal models?

Methodological Answer: Evaluate experimental design factors: administration route (oral vs. intravenous), animal species (mice vs. rats), and purity of the compound. Perform pharmacokinetic studies (LC-MS/MS for plasma concentration) and toxicity assays under controlled metabolic conditions. Use systematic review tools (PRISMA guidelines) to synthesize evidence .

Q. What computational approaches are effective for predicting this compound’s molecular targets beyond VGSCs?

Methodological Answer: Use molecular dynamics simulations (GROMACS) to explore interactions with potassium channels or TRP receptors. Validate predictions via knock-out cell models (CRISPR/Cas9) and competitive binding assays. Cross-validate results with cheminformatics databases (ChEMBL, BindingDB) .

Methodological Frameworks

Q. How to design a scoping review on this compound’s ecological roles in plant-insect interactions?

Methodological Answer: Follow Arksey & O’Malley’s framework: (1) Define objectives (e.g., toxin function in pollination), (2) search databases (Web of Science, JSTOR), (3) screen studies via inclusion/exclusion criteria (e.g., field studies only), (4) chart data (taxonomic distribution, bioassay types), and (5) consult entomologists for gap analysis .

Q. What statistical methods are appropriate for analyzing dose-dependent effects in this compound studies?

Methodological Answer: Use nonlinear regression (logistic dose-response curves) to calculate EC50/IC50 values. Apply Bayesian hierarchical models to account for inter-experiment variability. Validate assumptions via residual plots and Kolmogorov-Smirnov tests .

Ethical and Reproducibility Considerations

Q. How to ensure reproducibility in this compound bioactivity studies?

Methodological Answer: Adhere to FAIR principles: document raw data (deposit in Zenodo), specify instrument calibration protocols (e.g., NMR shimming), and report negative results. Use collaborative platforms (e.g., protocols.io ) to share step-by-step methodologies. Cross-validate findings with independent labs .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.